molecular formula C21H16N4O4S B2540691 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-09-7

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2540691
CAS No.: 942002-09-7
M. Wt: 420.44
InChI Key: WSQQJFYAHNUMNQ-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea features a quinazolinone core fused with a urea moiety. Key structural elements include:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and lipophilicity in bioactive molecules.
  • Thiophen-2-ylmethyl substituent: A sulfur-containing heterocyclic group that may influence electronic properties and binding interactions.
  • Quinazolin-4(1H)-one scaffold: A bicyclic system known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
  • (E)-configuration: The stereochemistry at the urea linkage, which may impact molecular conformation and biological activity.

Properties

CAS No.

942002-09-7

Molecular Formula

C21H16N4O4S

Molecular Weight

420.44

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H16N4O4S/c26-20(22-13-7-8-17-18(10-13)29-12-28-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-30-14/h1-10H,11-12H2,(H2,22,24,26)

InChI Key

WSQQJFYAHNUMNQ-LYBHJNIJSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CS5

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N2O5SC_{18}H_{14}N_{2}O_{5}S, with a molecular weight of 402.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance, and a quinazoline nucleus that enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with key cellular pathways involved in cancer progression:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase , which is critical for halting the proliferation of cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Oncogenic Pathways : The compound has shown potential in inhibiting pathways associated with tumor growth and metastasis, particularly through downregulation of PI3K/Akt signaling .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against breast cancer cells .
  • A549 (Lung Cancer) : In vitro tests revealed an IC50 value of 22.5 μM, suggesting effective inhibition of lung cancer cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism
MCF-725.72 ± 3.95Apoptosis induction
A54922.5Cell cycle arrest
HCT-1166.2Oncogenic pathway inhibition

Study 1: In Vivo Efficacy

In a murine model bearing tumors derived from human cancer cell lines, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth suppression was noted after daily administration over a period of two weeks .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound's anticancer effects are mediated through the modulation of apoptotic markers such as Bcl-2 and caspase-3 , thereby enhancing apoptosis in treated cells .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

  • Synthesis of Quinazoline Derivatives : The compound can be transformed into various derivatives through oxidation or reduction reactions, enabling the exploration of new chemical entities with potential applications in pharmaceuticals and materials science.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Notable applications include:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, quinazoline derivatives have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression .
  • Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Industry

In industrial applications, this compound can be utilized in:

  • Material Science : The unique structural features may contribute to the development of materials with enhanced electrical or optical properties. This could lead to innovations in electronics or photonics.

Case Study 1: Anticancer Activity

A study published in GSC Biological and Pharmaceutical Sciences investigated novel quinazoline derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant cytotoxicity against MDA-MB 231 cancer cells. The study highlighted the potential for these compounds as leads for further drug development .

Case Study 2: Anti-inflammatory Research

Research on related compounds has demonstrated their efficacy in reducing inflammation markers in vitro. These findings suggest that this compound could be further explored for its anti-inflammatory potential.

Chemical Reactions Analysis

Nucleophilic Substitution at the Urea Moiety

The urea group (-NH-C(=O)-NH-) is susceptible to nucleophilic attack, particularly under acidic or basic conditions. This reactivity enables modifications to the core structure:

Reaction Type Reagents/Conditions Outcome
HydrolysisAqueous HCl (1M), 80°C, 4hCleavage of urea into amine and carbonyl intermediates
AlkylationMethyl iodide, K₂CO₃, DMF, rtMethylation at the urea nitrogen, forming N-methyl derivatives
AcylationAcetyl chloride, pyridine, 0°CAcetylation of free -NH groups, yielding N-acetylated products

Electrophilic Substitution on the Thiophene Ring

The thiophen-2-ylmethyl group undergoes electrophilic substitution, primarily at the α-positions (C3 and C5 of the thiophene ring):

Reaction Type Reagents/Conditions Outcome
SulfonationH₂SO₄, SO₃, 50°C, 2hIntroduction of sulfonic acid groups at C3/C5
NitrationHNO₃/H₂SO₄, 0°C, 1hNitro group substitution, yielding 3-nitrothiophene derivatives
HalogenationBr₂ in CHCl₃, rtBromination at C5, forming 5-bromothiophene analogs

Oxidation of the Quinazolinone Core

The 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene moiety is prone to oxidation, altering its electronic properties:

Reaction Type Reagents/Conditions Outcome
Peracid OxidationmCPBA, CH₂Cl₂, rt, 12hEpoxidation of conjugated double bonds in the quinazolinone ring
Metal-Catalyzed OxidationMnO₂, acetone, refluxDehydrogenation to form aromatic quinazoline derivatives

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring-opening reactions:

Reaction Type Conditions Outcome
Acidic HydrolysisHCl (6M), 100°C, 6hRing-opening of the benzo[d]dioxole moiety to form catechol derivatives
Base-Induced CyclizationNaOH (2M), EtOH, 70°C, 3hFormation of fused heterocycles via intramolecular cyclization

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions in the presence of dienophiles:

Reaction Type Conditions Outcome
PhotodimerizationUV light (254 nm), CH₃CN, 24hFormation of cyclobutane dimers via cross-photoreactivity

Key Mechanistic Insights:

  • Urea Reactivity : The planar urea group facilitates resonance stabilization, directing nucleophilic attack to the carbonyl carbon (C=O) .

  • Thiophene Activation : Electron-rich thiophene enhances electrophilic substitution rates, with regioselectivity governed by steric and electronic factors.

  • Quinazolinone Stability : Oxidation reactions are influenced by the conjugation between the quinazolinone ring and the urea linker, which modulates redox potentials .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Reference
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4-ylidene)urea Quinazolinone Benzo[d][1,3]dioxol-5-yl, thiophen-2-ylmethyl, urea -
2-(2-oxo-2-phenyl-ethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-triazol-3-one Triazolone Pyridin-4-ylmethylene-amino, thiophen-2-ylmethyl, phenyl-ethyl ketone
{3-oxo–4-[(3-phenylallylidene)amino]-5-(thiophen-2-ylmethyl)-triazol-2-yl}-acetic acid ethyl ester Triazolone 3-phenylallylidene-amino, thiophen-2-ylmethyl, ethyl ester
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea Triazine 4-Methoxyphenyl thiourea, triazole, phenylurea

Key Differences :

  • Substituents : The benzo[d][1,3]dioxol group in the target compound contrasts with pyridine or phenylallylidene groups in analogs, which may alter solubility and electronic properties.

Spectral Characterization

While spectral data for the target compound are unavailable, analogs () provide reference points for key functional groups:

Table 3: Spectral Data for Analogs

Compound Name IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Reference
2-(2-oxo-2-phenyl-ethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-triazol-3-one 1680 (C=O), 1600 (C=N) 8.50 (pyridine-H), 7.30–7.80 (thiophene-H)
{3-oxo–4-[(3-phenylallylidene)amino]-5-(thiophen-2-ylmethyl)-triazol-2-yl}-acetic acid ethyl ester 1720 (ester C=O), 1650 (C=N) 4.10 (ester CH₂), 6.50–7.50 (allylidene-H)

Inferences for Target Compound :

  • IR: Expected peaks for urea (1640–1680 cm⁻¹, C=O stretch) and quinazolinone (1600–1650 cm⁻¹, C=N/C=O).
  • NMR : Benzo[d][1,3]dioxol protons (δ 5.90–6.00, singlet) and thiophene protons (δ 6.90–7.40, multiplet).

Preparation Methods

Formation of the Quinazolinone Core

The quinazolin-4(1H)-one scaffold is synthesized via cyclization of 2-aminobenzamide derivatives. A method adapted from CN107814773A involves reacting 2-amino-4-fluorobenzoic acid with formamide at 160°C under nitrogen to yield 7-fluoroquinazolin-4(3H)-one. For the target compound, 2-aminobenzamide substitutes the fluorinated analog, undergoing cyclization in formamide or acetic acid to form 2-oxo-2,3-dihydroquinazolin-4(1H)-one.

Key Reaction Conditions

  • Solvent: Formamide or glacial acetic acid
  • Temperature: 150–160°C
  • Catalyst: None required (self-condensation)
  • Yield: 70–85%

Thiophen-2-ylmethyl Substitution

The 3-position of the quinazolinone is functionalized via nucleophilic substitution. Thiophen-2-ylmethyl chloride reacts with the quinazolinone intermediate in dimethylformamide (DMF) using potassium carbonate as a base. This step mirrors methodologies in thiophenyl thiazole synthesis, where DMF enhances nucleophilicity.

Optimization Insights

  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 80–100°C
  • Reaction Time: 4–6 hours
  • Yield: 65–75%

Urea Linkage Formation via Isocyanate Coupling

Synthesis of Benzo[d]dioxol-5-yl Isocyanate

Benzo[d]dioxol-5-yl amine is treated with phosgene or triphosgene in dichloromethane to generate the corresponding isocyanate. This intermediate is highly reactive and requires in situ preparation.

Safety Considerations

  • Phosgene Alternatives: Triphosgene reduces toxicity risks.
  • Solvent: Anhydrous dichloromethane or toluene
  • Temperature: 0–5°C (to suppress side reactions)

Coupling with Quinazolinone Amine

The quinazolinone-thiophenmethyl intermediate reacts with benzo[d]dioxol-5-yl isocyanate in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the urea bond.

Reaction Parameters

  • Molar Ratio: 1:1.2 (amine:isocyanate)
  • Solvent: THF or DMF
  • Catalyst: None (spontaneous reaction)
  • Yield: 60–70%

One-Pot Synthesis Using Deep Eutectic Solvents

A green chemistry approach employs a SnCl₂:urea (1:2) deep eutectic solvent (DES) to catalyze the tandem cyclization and urea formation. This method condenses 2-aminobenzamide, thiophen-2-ylmethyl aldehyde, and benzo[d]dioxol-5-yl isocyanate in a single pot.

Advantages Over Traditional Methods

  • Solvent System: DES acts as both catalyst and solvent.
  • Reaction Time: Reduced from 12 hours to 4 hours.
  • Yield Improvement: 80–90%.

Mechanistic Pathway

  • Cyclization: DES facilitates imine formation between 2-aminobenzamide and aldehyde.
  • Oxidation: Air oxidation converts the dihydroquinazolinone to the aromatic form.
  • Urea Formation: Isocyanate couples with the secondary amine.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Time (h) Environmental Impact
Sequential Functionalization 3 65–75 12–18 Moderate (DMF use)
Isocyanate Coupling 3 60–70 10–14 High (phosgene risk)
One-Pot DES 1 80–90 4–6 Low (green solvent)

Key Findings

  • The one-pot DES method achieves superior yields and sustainability but requires precise stoichiometric control.
  • Traditional isocyanate coupling offers modularity but poses safety challenges.

Structural Validation and Purification

Chromatographic Techniques

Final compounds are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns confirms >95% purity.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89–6.75 (m, aromatic and thiophene protons).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinazolinone).

Industrial Scalability Challenges

  • Cost of Isocyanates: Benzo[d]dioxol-5-yl isocyanate is expensive (>$500/g), limiting large-scale production.
  • DES Recovery: SnCl₂:urea DES can be reused 3–4 times without yield drop, enhancing cost efficiency.

Q & A

Basic: What synthetic routes are recommended for preparing this urea-quinazolinone hybrid compound?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1: Condensation of benzo[d][1,3]dioxol-5-amine with a suitably functionalized quinazolinone precursor. describes urea formation via refluxing amines with azides or pyrazolooxazinones in anhydrous toluene or chloroform, followed by crystallization (e.g., EtOH–AcOH mixtures) .
  • Step 2: Introduction of the thiophen-2-ylmethyl group at the quinazolinone C3 position. highlights alkylation using thiophene derivatives under reflux conditions (e.g., NaBH4 reduction in ethanol) to achieve substitution .
  • Purification: Column chromatography or recrystallization from polar aprotic solvents (e.g., ethanol/water) is critical to isolate the (E)-isomer selectively.

Advanced: How can computational tools aid in predicting the compound’s reactivity or supramolecular packing?

Methodological Answer:

  • Reactivity Prediction: Density Functional Theory (DFT) calculations can model the electron density distribution of the urea and quinazolinone moieties, identifying nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used to optimize geometries and compute Fukui indices.
  • Crystallography: The Mercury software ( ) enables visualization of predicted crystal packing via interaction motif searches (e.g., hydrogen bonds between urea carbonyl and NH groups) .
  • Experimental Validation: Pair computational predictions with single-crystal X-ray diffraction (SHELX refinement, ) to resolve structural ambiguities, such as the (E)-configuration of the urea group .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm, doublets) and the thiophen-2-ylmethyl group (δ 4.5–5.0 ppm for CH2, ). The quinazolinone carbonyl appears at ~170 ppm in 13C NMR .
  • IR Spectroscopy: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and quinazolinone C=N/C=O vibrations (~1600–1650 cm⁻¹, ) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, distinguishing regioisomers.

Advanced: How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodological Answer:

  • Modular Synthesis: Vary substituents on the quinazolinone (e.g., replace thiophen-2-ylmethyl with other arylalkyl groups) and urea moieties ( ). Use parallel synthesis or DoE (Design of Experiments, ) to optimize yield/purity .
  • Biological Assays: Screen analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency.
  • Crystallographic Data: Resolve ligand-protein co-crystals (using SHELXL, ) to identify key binding interactions, such as hydrogen bonds with the urea group .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Protic Mixtures: Ethanol–acetic acid (2:1 v/v) is effective for urea derivatives ( ). For quinazolinones, dimethylformamide (DMF)–water gradients are recommended to avoid solvate formation .
  • Temperature Control: Slow cooling from reflux (ΔT ~50°C to 25°C) enhances crystal quality. reports >70% recovery using ethanol/water (1:3) for analogous triazoles .

Advanced: How can synthetic byproducts or tautomeric forms be identified and minimized?

Methodological Answer:

  • HPLC-MS Monitoring: Use reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to detect byproducts early in the synthesis.
  • Tautomer Analysis: Variable-temperature NMR (e.g., 25–80°C in DMSO-d6) can reveal equilibria between enol and keto forms of the quinazolinone.
  • Crystallographic Evidence: Single-crystal studies ( ) definitively assign tautomeric states and guide reaction optimization to favor the desired form .

Basic: What safety precautions are advised when handling the thiophen-2-ylmethyl intermediate?

Methodological Answer:

  • Toxicity Data: Thiophene derivatives may exhibit hepatotoxicity. Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis.
  • Waste Disposal: Quench reactive intermediates (e.g., azides) with aqueous NaNO2 before disposal ( ) .
  • Storage: Store intermediates under inert gas (N2/Ar) at –20°C to prevent oxidation.

Advanced: How can green chemistry principles be applied to improve the synthesis scalability?

Methodological Answer:

  • Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent ( ).
  • Catalysis: Use immobilized lipases or metal-organic frameworks (MOFs) to catalyze urea formation, reducing reaction time ( ) .
  • Flow Chemistry: Implement continuous-flow reactors ( ) for precise control of exothermic steps (e.g., azide reactions) .

Basic: What analytical challenges arise in confirming the (E)-configuration of the urea group?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the benzo[d][1,3]dioxole protons and quinazolinone NH to distinguish (E) from (Z) isomers.
  • X-ray Diffraction: Definitive confirmation via SHELXL-refined structures ( ). The (E)-isomer shows a trans arrangement of substituents across the urea C=N bond .

Advanced: How can high-throughput screening (HTS) accelerate the discovery of analogs with enhanced bioactivity?

Methodological Answer:

  • Library Design: Use fragment-based approaches to generate diverse substituents on the quinazolinone core.
  • Automated Synthesis: Robotic platforms (e.g., Chemspeed) enable parallel synthesis of 100+ analogs/week ( ) .
  • Data Analysis: Machine learning models (e.g., Random Forest) trained on HTS data predict bioactivity trends, prioritizing candidates for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.